2-(tert-Butoxycarbonyl)-3,3-dimethyloctahydro-1H-isoindole-1-carboxylic acid
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Overview
Description
2-(tert-Butoxycarbonyl)-3,3-dimethyloctahydro-1H-isoindole-1-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations . The compound is notable for its stability and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxycarbonyl)-3,3-dimethyloctahydro-1H-isoindole-1-carboxylic acid typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . This reaction can be carried out under aqueous conditions or in organic solvents like tetrahydrofuran (THF) at elevated temperatures . The reaction conditions are mild, making it suitable for a wide range of substrates.
Industrial Production Methods
Industrial production of this compound often employs flow microreactor systems to introduce the tert-butoxycarbonyl group into various organic compounds efficiently . This method enhances the scalability and reproducibility of the synthesis, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butoxycarbonyl)-3,3-dimethyloctahydro-1H-isoindole-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid (TFA) for Boc deprotection, sodium borohydride for reduction, and various oxidizing agents for oxidation reactions . The reaction conditions are typically mild, ensuring the stability of the compound during transformations.
Major Products
The major products formed from these reactions include the free amine after Boc deprotection, various oxidation products, and substituted derivatives depending on the specific reaction conditions .
Scientific Research Applications
2-(tert-Butoxycarbonyl)-3,3-dimethyloctahydro-1H-isoindole-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(tert-Butoxycarbonyl)-3,3-dimethyloctahydro-1H-isoindole-1-carboxylic acid involves the protection of amine groups through the formation of a stable Boc-protected intermediate . This intermediate can undergo various chemical transformations without interference from the amine group. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds also feature the Boc protecting group and are used in similar applications.
N-Boc-protected amines: These compounds are widely used in organic synthesis for the protection of amine groups.
Uniqueness
2-(tert-Butoxycarbonyl)-3,3-dimethyloctahydro-1H-isoindole-1-carboxylic acid is unique due to its specific structure, which provides enhanced stability and reactivity compared to other Boc-protected compounds . Its versatility in various chemical reactions and applications in multiple fields makes it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C16H27NO4 |
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Molecular Weight |
297.39 g/mol |
IUPAC Name |
3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3a,4,5,6,7,7a-hexahydro-1H-isoindole-1-carboxylic acid |
InChI |
InChI=1S/C16H27NO4/c1-15(2,3)21-14(20)17-12(13(18)19)10-8-6-7-9-11(10)16(17,4)5/h10-12H,6-9H2,1-5H3,(H,18,19) |
InChI Key |
PQAORLJMESSHCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCCCC2C(N1C(=O)OC(C)(C)C)C(=O)O)C |
Origin of Product |
United States |
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